Lumateperone Tosylate
Description
Contextualization of Lumateperone (B1672687) Tosylate within Atypical Antipsychotic Research
Lumateperone tosylate is classified as a second-generation atypical antipsychotic, a class of drugs that has significantly advanced the management of schizophrenia and other neuropsychiatric disorders. nih.govmedcentral.com Unlike first-generation antipsychotics that primarily block dopamine (B1211576) D2 receptors, second-generation agents exhibit a broader mechanism of action, often involving serotonin (B10506) receptors, which is thought to contribute to a more favorable side effect profile. nih.govnih.gov Lumateperone distinguishes itself even from other second-generation antipsychotics through its unique pharmacodynamic profile, which includes the simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission. nih.govmdpi.com This multi-faceted approach offers a distinctive method for treating serious mental illnesses. mdpi.comdrugbank.com
Historical Development and Discovery of Lumateperone (ITI-007)
Lumateperone, also known by its development code ITI-007, was discovered and developed by Intra-Cellular Therapies, Inc., under a license from Bristol-Myers Squibb. researchgate.netnih.gov The journey of this novel agent from the laboratory to clinical application involved numerous preclinical and clinical trials. nih.govnih.gov The U.S. Food and Drug Administration (FDA) granted Fast Track designation for lumateperone for the treatment of schizophrenia. pacific.edu It received its first global approval in the United States in December 2019 for the treatment of schizophrenia in adults. researchgate.netnih.gov Subsequently, in December 2021, the FDA also approved its use for depressive episodes associated with bipolar I or II disorder. nih.govwikipedia.org Lumateperone is also under investigation for other conditions, including behavioral disturbances in patients with dementia and major depressive disorder. researchgate.net
Therapeutic Classification and Novelty of this compound as a Multi-Target-Directed Ligand
This compound is considered a multi-target-directed ligand due to its ability to simultaneously modulate several key neurotransmitter systems implicated in severe mental illness, including serotonin, dopamine, and glutamate (B1630785). researchgate.netnih.govbenthamdirect.com This multi-target approach is a significant aspect of its novelty. researchgate.netnih.govbenthamdirect.comnih.gov Research suggests that such multi-target-directed ligands may offer a more comprehensive therapeutic effect for complex disorders like Alzheimer's disease by not only providing symptomatic relief but also potentially halting or reversing disease progression. nih.gov Lumateperone's multifunctional modulation of the serotonergic system, in particular, points to its potential for procognitive, antipsychotic, antidepressant, and anxiolytic properties. researchgate.netnih.govbenthamdirect.com
Overview of Major Neurotransmitter Systems Modulated by this compound
The therapeutic effects of lumateperone are believed to be mediated through its complex interaction with three major neurotransmitter systems:
Serotonin System: Lumateperone is a potent antagonist at serotonin 5-HT2A receptors and an inhibitor of the serotonin transporter (SERT). mdpi.comwikipedia.org Its high affinity for 5-HT2A receptors is a key feature, with a 60-fold higher affinity for these receptors compared to dopamine D2 receptors. nih.govpsychiatryonline.org This potent 5-HT2A antagonism is a characteristic shared with other atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms. nih.govpacific.edu Inhibition of SERT, similar to the mechanism of SSRI antidepressants, may contribute to its antidepressant effects. nih.gov
Dopamine System: Lumateperone exhibits a unique, dual action at dopamine D2 receptors, acting as a presynaptic partial agonist and a postsynaptic antagonist. nih.govnih.gov This allows for a reduction in dopamine release and blockade of postsynaptic dopamine activity, leading to a significant decrease in dopaminergic signaling. nih.gov It also shows selectivity for dopamine receptors in the mesolimbic and mesocortical pathways over the nigrostriatal pathway, which is associated with motor control. nih.gov Furthermore, lumateperone has a moderate affinity for dopamine D1 receptors. mdpi.comosf.io
Glutamate System: Lumateperone indirectly modulates the glutamate system. mdpi.comdrugbank.com It enhances glutamatergic neurotransmission by increasing the phosphorylation of the GluN2B subunit of NMDA receptors, which is dependent on its activity at D1 receptors. mdpi.comwikipedia.org This action may be particularly relevant for improving cognitive and negative symptoms of schizophrenia, as NMDA receptor hypofunction has been implicated in these aspects of the illness. wikipedia.org
Receptor Binding Affinity of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Serotonin 5-HT2A | 0.54 nM mdpi.com | Potent Antagonist mdpi.com |
| Dopamine D2 | 32 nM mdpi.com | Presynaptic Partial Agonist & Postsynaptic Antagonist nih.gov |
| Dopamine D1 | 52 nM mdpi.com | Modulator |
| Serotonin Transporter (SERT) | 62 nM osf.io | Inhibitor nih.gov |
| Alpha-1 Adrenergic | 73 nM mdpi.com | Low Affinity mdpi.com |
| Histamine (B1213489) H1 | >1000 nM mdpi.com | Low Affinity mdpi.com |
| Muscarinic | - | No noticeable activity psychiatryonline.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPOGAFBLSJJQ-GUTACTQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026210 | |
| Record name | Lumateperone tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187020-80-9 | |
| Record name | Lumateperone tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187020809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumateperone tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LUMATEPERONE TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacodynamics and Neurobiological Mechanisms of Action of Lumateperone Tosylate
Receptor Binding Profile and Selectivity of Lumateperone (B1672687) Tosylate
Lumateperone exhibits a distinct receptor binding profile characterized by high-affinity antagonism at serotonin (B10506) 5-HT2A receptors, moderate affinity for dopamine (B1211576) D2 receptors, and moderate affinity for the serotonin transporter (SERT). italianjournalofpsychiatry.itmdpi.comfda.gov Notably, it has a low affinity for other receptors, such as histaminergic H1 and various muscarinic receptors, which is thought to contribute to its favorable side-effect profile. italianjournalofpsychiatry.itmdpi.com
Interactive Data Table: Receptor Binding Affinities (Ki) of Lumateperone
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT2A | 0.54 italianjournalofpsychiatry.itnih.govmedchemexpress.com |
| Serotonin Transporter (SERT) | 16 - 62 nih.govitalianjournalofpsychiatry.itnih.gov |
| Serotonin 5-HT2C | 173 kcl.ac.ukcaymanchem.com |
| Dopamine D2 | 32 italianjournalofpsychiatry.itnih.govmedchemexpress.com |
Lumateperone is a potent antagonist of the serotonin 5-HT2A receptor, demonstrating a very high binding affinity with a Ki value of 0.54 nM. italianjournalofpsychiatry.itnih.govmedchemexpress.com This affinity for the 5-HT2A receptor is approximately 60 times greater than its affinity for the dopamine D2 receptor. nih.govitalianjournalofpsychiatry.itnih.gov This potent 5-HT2A antagonism is a key feature of its mechanism, contributing to its antipsychotic efficacy while potentially mitigating the risk of extrapyramidal symptoms and hyperprolactinemia that are often associated with D2 receptor blockade. italianjournalofpsychiatry.itnih.gov At therapeutic doses, lumateperone is expected to achieve nearly complete blockade of 5-HT2A receptors. kcl.ac.uk
Lumateperone also functions as an inhibitor of the serotonin transporter (SERT), with reported Ki values ranging from 16 to 62 nM. nih.govitalianjournalofpsychiatry.itnih.gov This moderate affinity for and inhibition of SERT is a mechanism shared with selective serotonin reuptake inhibitor (SSRI) antidepressants. nih.gov This action may contribute to lumateperone's potential antidepressant effects and its ability to address the negative symptoms of schizophrenia. nih.govnih.govnih.gov
In contrast to its high affinity for 5-HT2A receptors, lumateperone displays low affinity for 5-HT2C receptors, with a Ki value of 173 nM. kcl.ac.ukcaymanchem.com This low affinity is considered advantageous as strong interactions with 5-HT2C receptors by other antipsychotics have been linked to metabolic side effects such as weight gain. italianjournalofpsychiatry.it
Lumateperone tosylate is an atypical antipsychotic agent characterized by a multifaceted and distinct pharmacological profile. mdpi.comresearchgate.net Its mechanism of action involves the simultaneous modulation of multiple neurotransmitter systems, including dopamine, serotonin, and glutamate (B1630785), which are implicated in the pathophysiology of serious mental illnesses. researchgate.netnih.gov This intricate interaction with various receptors and transporters distinguishes it from other antipsychotic medications. mdpi.com
Dopaminergic Neurotransmission Modulation
Lumateperone's interaction with the dopaminergic system is a cornerstone of its therapeutic action, characterized by a dual and regionally selective activity at dopamine D2 receptors. nih.govmdpi.com
Lumateperone functions as a partial agonist at presynaptic dopamine D2 autoreceptors. drugbank.comwikipedia.orgpsychiatryonline.org This action allows it to modulate the synthesis and release of dopamine in the synaptic cleft. drugbank.comwikipedia.org By partially stimulating these inhibitory autoreceptors, lumateperone can reduce presynaptic dopamine release, which is thought to contribute to its antipsychotic effects by dampening hyperdopaminergic states. drugbank.comitalianjournalofpsychiatry.it This mechanism of stabilizing dopamine neurotransmission may help in mitigating the positive symptoms of schizophrenia. italianjournalofpsychiatry.it Unlike first-generation antipsychotics that block D2 receptors indiscriminately, lumateperone's partial agonism at presynaptic sites offers a more nuanced control over dopamine signaling. nih.gov
Concurrently, lumateperone acts as an antagonist at postsynaptic D2 receptors. mdpi.comnih.govpsychiatryonline.org This blockade of postsynaptic D2 receptors is a hallmark of antipsychotic medications and is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopamine hyperactivity in certain brain regions. nih.gov The combination of presynaptic partial agonism and postsynaptic antagonism at D2 receptors is a distinctive feature of lumateperone's mechanism. nih.gov This dual action allows for a significant reduction in dopaminergic signaling. nih.gov In vitro studies have shown that in assays where other partial agonists displayed some level of agonist activity, lumateperone behaved as an antagonist. amazonaws.com
A key aspect of lumateperone's pharmacodynamic profile is its regional selectivity for the mesocortical and mesolimbic dopamine pathways, with a lower affinity for the nigrostriatal pathway. nih.govmdpi.com The mesolimbic pathway is implicated in the positive symptoms of schizophrenia, while the mesocortical pathway is associated with negative and cognitive symptoms. nih.gov By preferentially targeting these pathways, lumateperone can exert its antipsychotic effects while minimizing the risk of extrapyramidal symptoms (EPS), which are caused by D2 receptor blockade in the nigrostriatal pathway. mdpi.comwikipedia.org This selectivity is a significant advantage over older antipsychotics that have a higher propensity for motor side effects. nih.gov
Lumateperone exhibits a moderate binding affinity for dopamine D1 receptors. mdpi.comcaplytahcp.com The interaction with D1 receptors is believed to contribute to its therapeutic effects, particularly in relation to cognitive function and mood. mdpi.comdrugbank.com This affinity for D1 receptors is also linked to its ability to indirectly modulate glutamatergic neurotransmission. mdpi.comcaplytahcp.com
The compound also demonstrates a moderate affinity for dopamine D4 receptors. mdpi.comwikipedia.org The precise clinical significance of D4 receptor binding is still under investigation, but it is another feature that contributes to lumateperone's complex receptor binding profile.
Glutamatergic Neurotransmission Modulation
Beyond its effects on the dopamine and serotonin systems, lumateperone also influences glutamatergic neurotransmission, which is believed to play a role in the cognitive and negative symptoms of schizophrenia. mdpi.comnih.gov
Lumateperone indirectly modulates glutamatergic signaling through a D1 receptor-dependent mechanism. mdpi.comnih.gov It has been shown to increase the phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which can enhance NMDA receptor function. mdpi.comnih.gov This is significant because NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia. nih.govwikipedia.org By augmenting NMDA receptor-mediated neurotransmission, lumateperone may contribute to improvements in cognitive deficits and negative symptoms. mdpi.comwikipedia.org This modulation of a dopamine phosphoprotein represents an indirect pathway through which lumateperone impacts the glutamate system. mdpi.com
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of lumateperone for various receptors and transporters. Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | Binding Affinity (Ki, nM) | References |
| Serotonin 5-HT2A | 0.54 | mdpi.com |
| Dopamine D2 | 32 | mdpi.com |
| Dopamine D1 | 52 | mdpi.com |
| Serotonin Transporter (SERT) | 62 | mdpi.com |
| Dopamine D4 | ~100 |
Glutamatergic Neurotransmission Modulation
D1-Dependent Augmentation of NMDA Receptor Activity
Lumateperone's engagement with the dopamine D1 receptor leads to an indirect modulation of glutamatergic neurotransmission, a key pathway implicated in the cognitive and negative symptoms of schizophrenia. nih.govdrugbank.com Research indicates that lumateperone's partial agonism at D1 receptors enhances the phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. mdpi.comnih.gov This action is significant because deficient glutamate neurotransmission mediated by NMDA receptors is linked to cognitive deficits. nih.gov In animal models, lumateperone has been shown to facilitate NMDA receptor-mediated currents in the medial prefrontal cortex in a D1-dependent manner. nih.gov This enhancement of NMDA receptor function is thought to contribute to lumateperone's therapeutic effects on cognition and negative symptoms by helping to restore normal glutamatergic activity. nih.govitalianjournalofpsychiatry.it
D1-Dependent Augmentation of AMPA Receptor Activity
In addition to its effects on NMDA receptors, lumateperone also enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission through a D1-dependent mechanism. italianjournalofpsychiatry.itdrugbank.com Preclinical studies have demonstrated that lumateperone facilitates AMPA receptor-mediated currents in the pyramidal cells of the medial prefrontal cortex. nih.govitalianjournalofpsychiatry.itmedchemexpress.com This augmentation of AMPA receptor activity is believed to occur via the mammalian target of rapamycin (B549165) (mTOR) pathway, which is involved in synaptic plasticity. mdpi.comdrugbank.com By increasing both NMDA and AMPA receptor function, lumateperone presents a unique mechanism among antipsychotics for modulating glutamatergic activity. italianjournalofpsychiatry.it
Implications for Cognitive Function and Negative Symptoms
The dual enhancement of NMDA and AMPA receptor activity by lumateperone has significant implications for treating the cognitive impairments and negative symptoms associated with schizophrenia, which are often not adequately addressed by other antipsychotics. nih.govitalianjournalofpsychiatry.it Deficiencies in glutamate signaling are thought to be a contributing factor to these symptoms. nih.gov By indirectly restoring glutamatergic function through its D1 receptor-dependent mechanisms, lumateperone may improve cognitive processes such as attention and perception. nih.gov Furthermore, the modulation of glutamatergic pathways, along with its activity at serotonin receptors, may contribute to its observed antidepressant effects and its ability to ameliorate negative symptoms like apathy and social withdrawal. nih.govsmpdb.ca Clinical trials have suggested that lumateperone is effective in reducing both negative and positive symptoms of schizophrenia. mdpi.comresearchgate.net
Other Receptor Affinities
Lumateperone exhibits a low binding affinity for histamine (B1213489) H1 receptors. mdpi.comnih.gov Specifically, its inhibition constant (Ki) for H1 receptors is reported to be greater than 1000 nM, indicating minimal activity. mdpi.com This characteristic is clinically significant as high affinity for H1 receptors is often associated with side effects such as sedation and weight gain, which are common with some other second-generation antipsychotics like olanzapine (B1677200). mdpi.comitalianjournalofpsychiatry.it The negligible interaction with H1 receptors contributes to lumateperone's favorable metabolic and side effect profile. italianjournalofpsychiatry.itnih.gov
Lumateperone demonstrates a low binding affinity for muscarinic acetylcholine (B1216132) receptors. nih.govformularynavigator.com Research indicates less than 50% inhibition at a concentration of 100 nM, signifying minimal interaction with these receptors. osf.io This low affinity is a key feature that distinguishes it from some other antipsychotic medications and contributes to a more favorable side-effect profile. italianjournalofpsychiatry.it Antagonism of muscarinic receptors is associated with anticholinergic side effects, and lumateperone's lack of significant binding to these receptors reduces the risk of such effects. the-hospitalist.org
Receptor Binding Affinities of Lumateperone
| Receptor | Binding Affinity (Ki) | Reference |
| Dopamine D1 | 52 nM | mdpi.com |
| Histamine H1 | >1000 nM | mdpi.com |
| Muscarinic | Low Affinity (<50% inhibition at 100 nM) | osf.io |
| Adrenergic Alpha-1A | <100 nM (projected) | rxlist.comresearchgate.net |
| Adrenergic Alpha-1B | <100 nM (projected) | rxlist.comresearchgate.net |
Low Affinity for Muscarinic Receptors
Molecular and Cellular Mechanisms Underlying Neurotransmitter Modulation
This compound exhibits a unique and complex mechanism of action, characterized by the simultaneous modulation of multiple neurotransmitter systems, primarily the serotonergic, dopaminergic, and glutamatergic pathways. mdpi.comnih.gov This multifaceted interaction distinguishes it from many other antipsychotic agents. mdpi.comdrugbank.com Its neurobiological activity is not confined to a single receptor target but involves a synergistic engagement with several key proteins involved in neural signaling.
At the molecular level, lumateperone functions as a potent antagonist at serotonin 5-HT2A receptors. nih.govnih.gov It possesses a binding affinity for 5-HT2A receptors that is approximately 60 times higher than its affinity for dopamine D2 receptors. nih.govpsychiatryonline.org In addition to its potent 5-HT2A antagonism, lumateperone also acts as an inhibitor of the serotonin transporter (SERT), a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs), which may contribute to its effects on mood and negative symptoms. nih.govnih.gov
The interaction of lumateperone with the dopamine system is notably distinct. It acts as a dopamine receptor phosphoprotein modulator (DPPM), exhibiting a dual function at D2 receptors depending on their synaptic location. nih.govnih.gov It behaves as a partial agonist at presynaptic D2 autoreceptors, which serves to reduce the presynaptic release of dopamine. drugbank.comnih.gov Concurrently, it functions as an antagonist at postsynaptic D2 receptors. drugbank.comnih.gov This combined action allows for a more efficient reduction in dopaminergic signaling compared to simple receptor blockade. nih.govnih.gov Furthermore, lumateperone shows selectivity for D2 receptors within the mesolimbic and mesocortical pathways over those in the nigrostriatal pathway. nih.gov
Lumateperone also indirectly modulates the glutamatergic system. It enhances N-methyl-D-aspartate (NMDA) receptor-mediated signaling through a dopamine D1 receptor-dependent mechanism. drugbank.comosf.io This action leads to the increased phosphorylation of the GluN2B subunit of the NMDA receptor, which is thought to be beneficial since glutamatergic signaling via these receptors appears to be impaired in certain neuropsychiatric conditions. drugbank.comnih.gov
Pharmacodynamic Studies and Methodologies
The unique pharmacodynamic profile of lumateperone has been characterized through a variety of in vitro and in vivo studies, including radioligand displacement assays, functional assays, and advanced neuroimaging techniques like Positron Emission Tomography (PET).
Radioligand displacement assays have been crucial in quantifying the binding affinity of lumateperone for various neuroreceptors and transporters. These in vitro experiments measure how effectively a compound (lumateperone) competes with a radiolabeled ligand for binding to a specific target. The results are typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Studies have demonstrated that lumateperone has a very high affinity for the serotonin 5-HT2A receptor, with a Ki value of 0.54 nM. mdpi.comresearchgate.net Its affinity for the dopamine D2 receptor is moderate (Ki = 32 nM), as is its affinity for the dopamine D1 receptor (Ki = 52 nM) and the serotonin transporter (SERT) (Ki = 62 nM). researchgate.net In contrast, lumateperone displays a lower affinity for other receptors, such as α1 adrenergic receptors and 5-HT2C receptors, and a very low affinity for histaminergic H1 receptors. mdpi.comresearchgate.net This high selectivity for 5-HT2A over D2 receptors is a defining characteristic of its pharmacological profile. nih.govpsychiatryonline.org
| Target | Ki (nM) | Reference |
|---|---|---|
| Serotonin 5-HT2A | 0.54 | mdpi.comresearchgate.net |
| Dopamine D2 | 32 | researchgate.net |
| Dopamine D1 | 52 | researchgate.net |
| Serotonin Transporter (SERT) | 62 | researchgate.net |
| α1 Adrenergic | 73 | mdpi.com |
| Serotonin 5-HT2C | 173 | mdpi.com |
| Histamine H1 | >1000 | mdpi.comresearchgate.net |
Functional profile studies investigate the cellular response following the binding of a drug to its receptor, determining whether the drug acts as an agonist, antagonist, or partial agonist. For lumateperone, these studies have confirmed its role as a potent 5-HT2A receptor antagonist. mdpi.comportico.org In one assay, lumateperone was shown to inhibit serotonin-induced increases in calcium fluorescence with an IC50 of 7 nM. mdpi.com
The functional activity at dopamine D2 receptors is more complex. Lumateperone functions as a presynaptic partial agonist and a postsynaptic antagonist. nih.govnih.gov This dual modulation allows it to decrease dopaminergic neurotransmission without the complete and sustained blockade associated with some other antipsychotics. nih.govnih.gov This unique functional profile is believed to contribute to its clinical effects at lower levels of postsynaptic D2 receptor occupancy. psychiatryonline.orgnih.gov
Positron Emission Tomography (PET) is a functional imaging technique used to investigate the in vivo binding of a drug to its target receptors in the human brain. PET studies using specific radiotracers have been instrumental in determining the dose-dependent occupancy of serotonin and dopamine receptors by lumateperone in both healthy volunteers and patients with schizophrenia. nih.govosf.io These studies confirm that lumateperone rapidly enters the brain and engages its targets in a dose-related manner. mdpi.comosf.io
PET studies in healthy volunteers have shown that lumateperone achieves high levels of cortical 5-HT2A receptor occupancy even at low doses. nih.govosf.io A single oral dose of 10 mg resulted in greater than 80% occupancy of these receptors. nih.govosf.ioresearchgate.net This preferential and high-level binding to 5-HT2A receptors at low doses is a key aspect of its mechanism, allowing for potent serotonin modulation. osf.ioresearchgate.net
In contrast to its high 5-HT2A receptor occupancy, lumateperone demonstrates lower and dose-dependent occupancy of striatal D2 receptors. nih.govmdpi.com In healthy volunteers, a single 10 mg dose resulted in approximately 12% striatal D2 receptor occupancy, while a 40 mg dose led to a maximal peak occupancy of up to 39%. nih.govosf.iomdpi.com
In a study involving patients with schizophrenia treated with 60 mg of lumateperone daily for two weeks, the mean peak dorsal striatal D2 receptor occupancy was 39%, occurring one hour after dosing. nih.govnih.gov This level of D2 receptor occupancy is lower than the 60-80% range often associated with the efficacy of many other antipsychotic drugs. mdpi.com This suggests that lumateperone's antipsychotic effects may be achieved through its combined mechanisms of action, rather than relying solely on high levels of D2 receptor blockade. psychiatryonline.orgnih.gov
| Receptor | Dose | Study Population | Occupancy (%) | Reference |
|---|---|---|---|---|
| Cortical 5-HT2A | 10 mg | Healthy Volunteers | >80% | nih.govosf.ioresearchgate.net |
| Striatal D2 | 10 mg | Healthy Volunteers | ~12% | nih.govosf.iomdpi.com |
| Striatal D2 | 40 mg | Healthy Volunteers | Up to 39% | nih.govosf.iomdpi.com |
| Dorsal Striatal D2 | 60 mg | Patients with Schizophrenia | 39% (mean peak) | nih.govosf.ionih.gov |
| Striatal Serotonin Transporter (SERT) | 40 mg | Healthy Volunteers | Up to 33% | nih.govosf.io |
Positron Emission Tomography (PET) Studies of Receptor Occupancy
Striatal Serotonin Transporter Occupancy
Lumateperone exhibits moderate binding affinity for the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission. mdpi.comnih.govitalianjournalofpsychiatry.it This interaction is a significant component of its unique pharmacological profile. The affinity of lumateperone for SERT has been quantified with a dissociation constant (Ki) of 62 nM. nih.govkcl.ac.uk
Positron Emission Tomography (PET) studies in human subjects have been conducted to determine the in-vivo occupancy of SERT in the striatum following oral administration of lumateperone. These studies reveal a dose-dependent relationship. At a dose of 40 mg, lumateperone produced a maximal striatal SERT occupancy ranging from 8% to 33%. mdpi.comnih.govosf.io One study reported a maximal occupancy of 31% at this dose. sci-hub.se This level of SERT inhibition is considered moderate but therapeutically relevant. mdpi.com
| Parameter | Finding | Source(s) |
|---|---|---|
| Binding Affinity (Ki) | 62 nM | nih.govkcl.ac.uk |
| Maximal Occupancy (at 40 mg dose) | 8% - 33% | mdpi.comnih.govosf.io |
Neurobiological Implications of Unique Receptor Profile
The distinct receptor binding and activity profile of lumateperone results in several significant neurobiological implications that differentiate it from other antipsychotic agents. drugbank.com Lumateperone's mechanism involves the simultaneous modulation of serotonin, dopamine, and glutamate neurotransmitter systems. mdpi.comdrugbank.com
A defining characteristic of lumateperone is its potent antagonism of serotonin 5-HT2A receptors, with an affinity that is approximately 60 times greater than its affinity for dopamine D2 receptors. italianjournalofpsychiatry.itpsychiatryonline.org This high 5-HT2A to D2 affinity ratio, combined with a relatively moderate D2 receptor occupancy (around 39% at therapeutic doses), is implicated in a lower risk of extrapyramidal symptoms (EPS) and hyperprolactinemia, which are common side effects associated with stronger D2 receptor antagonism. mdpi.comkcl.ac.uknih.gov
Lumateperone's action on the dopamine system is multifaceted. It functions as a partial agonist at presynaptic D2 receptors and an antagonist at postsynaptic D2 receptors. mdpi.comitalianjournalofpsychiatry.itpsychiatryonline.org This dual action is thought to stabilize dopamine neurotransmission, providing antipsychotic efficacy without causing the more profound dopamine blockade seen with many other antipsychotics. italianjournalofpsychiatry.itnih.gov
Furthermore, the synergistic effect of potent 5-HT2A receptor antagonism and moderate SERT inhibition is believed to contribute to the antidepressant properties of the compound. mdpi.comnih.govosf.io This dual mechanism targets key pathways implicated in mood regulation.
Lumateperone also indirectly modulates the glutamate system, which is involved in cognition and synaptic plasticity. nih.gov It acts as a dopamine D1 receptor-dependent modulator, increasing the phosphorylation of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govkcl.ac.uknih.gov This action enhances NMDA and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated neurotransmission, which may underlie potential benefits in cognitive function. italianjournalofpsychiatry.itnih.gov
Finally, lumateperone exhibits minimal binding affinity for off-target receptors such as histaminergic H1 and muscarinic receptors. mdpi.comnih.gov This selectivity is neurobiologically significant as it implies a lower propensity for side effects commonly associated with these receptors, including weight gain and cognitive impairment. mdpi.comitalianjournalofpsychiatry.it The combination of these distinct pharmacological actions results in a unique neurobiological profile with implications for its therapeutic effects. psychiatryonline.org
| Target | Action | Neurobiological Implication | Source(s) |
|---|---|---|---|
| Serotonin 5-HT2A Receptor | Potent Antagonist (Ki = 0.54 nM) | Contributes to antipsychotic efficacy; reduces risk of EPS and hyperprolactinemia. | mdpi.comitalianjournalofpsychiatry.it |
| Dopamine D2 Receptor | Presynaptic Partial Agonist / Postsynaptic Antagonist (Ki = 32 nM) | Stabilizes dopamine neurotransmission; provides antipsychotic effect at lower occupancy (~39%). | mdpi.comitalianjournalofpsychiatry.itkcl.ac.uk |
| Serotonin Transporter (SERT) | Inhibitor (Ki = 62 nM) | Synergizes with 5-HT2A antagonism to produce potential antidepressant effects. | mdpi.comnih.govitalianjournalofpsychiatry.it |
| Dopamine D1 Receptor | Dependent modulation of glutamate receptors (Ki = 52 nM) | Enhances NMDA/AMPA neurotransmission, potentially improving cognitive function. | mdpi.comitalianjournalofpsychiatry.itnih.gov |
| Histaminergic H1 / Muscarinic Receptors | Negligible Binding | Lower propensity for metabolic and anticholinergic side effects. | mdpi.comnih.gov |
Preclinical Research and Translational Studies of Lumateperone Tosylate
In Vitro Studies on Receptor Interactions and Signaling Pathways
In vitro studies have been instrumental in delineating the receptor binding profile of lumateperone (B1672687). These studies reveal a high affinity for serotonin (B10506) 5-HT2A receptors, with a reported equilibrium dissociation constant (Ki) as low as 0.54 nM. nih.govthe-hospitalist.orgresearchgate.net Its affinity for dopamine (B1211576) D2 receptors is moderate (Ki = 32 nM), resulting in a high 5-HT2A to D2 affinity ratio of approximately 60-fold. nih.govmdpi.com This profile is a distinguishing feature among antipsychotic medications. mdpi.com
Lumateperone also demonstrates significant affinity for the serotonin transporter (SERT), with Ki values ranging from 16 to 62 nM. nih.govresearchgate.net It binds to dopamine D1 receptors with a Ki of around 52 nM. researchgate.net Moderate affinity has also been noted for dopamine D4 and α-1 adrenergic receptors. nih.gov In contrast, lumateperone shows low affinity for histamine (B1213489) H1 and muscarinic receptors, which may contribute to a more favorable side-effect profile. nih.govmdpi.com
Functionally, lumateperone acts as a potent 5-HT2A receptor antagonist. mdpi.comnih.gov At dopamine D2 receptors, it exhibits a dual action, functioning as a presynaptic partial agonist and a postsynaptic antagonist. nih.govthe-hospitalist.orgitalianjournalofpsychiatry.it This is thought to stabilize dopamine neurotransmission. italianjournalofpsychiatry.it Furthermore, lumateperone indirectly modulates glutamatergic signaling. researchgate.net It has been shown to enhance N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function through a dopamine D1 receptor-dependent mechanism that involves the mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.comresearchgate.net This modulation of glutamate (B1630785), a key excitatory neurotransmitter, is a significant aspect of its preclinical profile. researchgate.net
Table 1: In Vitro Receptor Binding Affinities of Lumateperone
| Receptor/Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT2A | 0.52 - 10 nih.gov |
| Dopamine D2 | 19.2 - 32 nih.gov |
| Serotonin Transporter (SERT) | 16 - 62 nih.govresearchgate.net |
| Dopamine D1 | 20 - 78 nih.gov |
| Dopamine D4 | 39.7 - 104 nih.gov |
| α-1b Adrenergic | 36.9 nih.gov |
Animal Models of Psychiatric and Neurological Disorders
The unique in vitro profile of lumateperone has been further investigated in various animal models to understand its behavioral effects relevant to psychiatric and neurological disorders.
Models of Psychotic-like Activity
In preclinical models of psychosis, lumateperone has demonstrated antipsychotic-like effects. For instance, it effectively blocked head-twitch behaviors in mice induced by the 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI). mdpi.com Additionally, lumateperone inhibited hyperactivity induced by d-amphetamine in rats. researchgate.net These findings support the antipsychotic potential of lumateperone, which is thought to be mediated primarily through its potent 5-HT2A and postsynaptic D2 receptor antagonism. nih.gov
Models of Depressive-like Behavior
The potential antidepressant-like effects of lumateperone have also been explored in animal models. In a chronic social defeat stress model, a model of depression, lumateperone administration resulted in a non-significant reduction in social avoidance behavior in mice. nih.gov In another study using the forced swim test in guinea pigs, chronic administration of lumateperone led to a significant reduction in total activity time. nih.gov However, when co-administered with the antioxidant quercetin, there was an increase in total activity time and a decrease in immobility time, suggesting potential antidepressant-like effects with the combination. nih.gov Further research has indicated that lumateperone may exert antidepressant effects by normalizing pathological levels of acute inflammation. jneurosci.org In mice subjected to an acute immune challenge, lumateperone reduced elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both the brain and serum. jneurosci.org
Assessment of Motor Performance in Preclinical Models
A key aspect of preclinical evaluation for antipsychotic drugs is the assessment of motor side effects. In studies assessing motor performance, single oral administrations of lumateperone did not have a significant effect on forelimb catalepsy in mice, a model used to predict extrapyramidal symptoms in humans. nih.gov This is consistent with its lower occupancy of striatal D2 receptors compared to other antipsychotics, which is hypothesized to reduce the risk of motor side effects. nih.gov The low propensity for motor side effects is a critical feature that distinguishes lumateperone. nih.gov
Translational Research Bridging Preclinical Findings to Clinical Hypotheses
Translational research has been crucial in bridging the preclinical findings of lumateperone to its clinical hypotheses. The potent 5-HT2A antagonism combined with modest D2 receptor occupancy observed in preclinical studies led to the hypothesis that lumateperone could be an effective antipsychotic with a low risk of extrapyramidal symptoms. nih.gov Positron Emission Tomography (PET) studies in humans have supported this, showing that clinically effective doses of lumateperone result in high occupancy of cortical 5-HT2A receptors and lower occupancy of striatal D2 receptors compared to many other antipsychotics. nih.gov
The preclinical data demonstrating lumateperone's ability to modulate glutamatergic pathways via a D1-dependent mechanism, particularly the enhancement of NMDA and AMPA receptor activity through the mTOR pathway, has formed the basis for its investigation in mood disorders. researchgate.net This mechanism is thought to predict potent and rapid antidepressant effects. researchgate.net The findings of robust improvements in depressive symptoms in schizophrenia patients who were comorbidly depressed further support this hypothesis. researchgate.net The inhibition of the serotonin transporter (SERT) observed in vitro also contributes to the hypothesis of its antidepressant efficacy. nih.gov
Clinical Research of Lumateperone Tosylate
Clinical Trial Design and Methodologies
The clinical evaluation of lumateperone (B1672687) tosylate has utilized a variety of robust trial designs to thoroughly assess its therapeutic potential. patsnap.com These methodologies have been crucial in generating the evidence required for regulatory approval and to inform clinical practice.
Randomized, Double-Blind, Placebo-Controlled Trials
A cornerstone of the clinical development of lumateperone has been the use of randomized, double-blind, placebo-controlled trials. nih.govmdpi.comnih.gov This design is considered the gold standard for minimizing bias and determining the true effect of an investigational drug. In these trials, patients are randomly assigned to receive either lumateperone tosylate or a placebo, with neither the patients nor the investigators knowing which treatment is being administered. psychiatryonline.orgclinicaltrials.gov This methodology has been employed in pivotal Phase II and Phase III trials for schizophrenia and bipolar depression. nih.govmdpi.comnih.govpsychiatryonline.orgclinicaltrials.gov
For instance, in a Phase III trial for schizophrenia (NCT02282761), 450 patients were randomized to receive one of two doses of lumateperone or a placebo for four weeks. nih.gov The primary measure of efficacy was the change in the Positive and Negative Syndrome Scale (PANSS) total score. nih.gov Similarly, a Phase III study in patients with bipolar I or bipolar II depression (NCT03249376) randomized participants to receive either lumateperone or a placebo for six weeks, with the primary outcome being the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. psychiatryonline.orgclinicaltrials.gov
These trials have consistently demonstrated the efficacy of lumateperone in reducing symptoms compared to placebo. nih.govnih.govpsychiatryonline.org
Active-Controlled Trials
To further contextualize the efficacy and safety of lumateperone, some clinical trials have included an active-control arm. This design allows for a direct comparison of lumateperone to an established treatment.
One notable multicenter Phase III trial in patients with acute exacerbations of schizophrenia was a randomized, double-blind, double-dummy, parallel, active-controlled trial. patsnap.com This study compared this compound capsules with a standard treatment, risperidone (B510), in patients experiencing an acute schizophrenic episode. nih.govpacific.edu The inclusion of an active comparator provides valuable information on the relative performance of lumateperone against existing therapeutic options. nih.govtandfonline.com
Phase I Studies
The initial phase of clinical research for this compound involved Phase I studies. These trials are primarily focused on assessing the safety, tolerability, and pharmacokinetic properties of the drug in small groups of healthy volunteers and, subsequently, in patients. nih.govpacific.edu
In early Phase I trials, single oral doses of lumateperone were administered to healthy male volunteers and were found to be safe and well-tolerated. nih.govpacific.edu Another Phase I study involved once-daily oral doses for five days in both healthy volunteers and patients with schizophrenia, which also demonstrated a good safety and tolerability profile. nih.govpacific.edu These studies were fundamental in determining the appropriate dosing for later-phase trials and provided initial data on how the drug is absorbed, distributed, metabolized, and excreted. nih.govtandfonline.com
Key findings from Phase I studies include:
Safety and Tolerability: Single and multiple doses of lumateperone were generally well-tolerated with no serious adverse events reported in healthy volunteers. nih.govpacific.edu
Pharmacokinetics: These studies established the basic pharmacokinetic profile of lumateperone, which supported the dosing regimens used in subsequent trials. patsnap.com
Phase II Studies
Following the initial safety assessments in Phase I, Phase II studies were conducted to evaluate the efficacy of lumateperone in patients with specific conditions and to further explore the optimal dosing range. patsnap.comnih.gov These trials are typically larger than Phase I studies and often include a placebo group to provide an initial assessment of the drug's therapeutic effect. nih.gov
A significant Phase II trial (ITI-007-500; NCT01499563) was a randomized, double-blind, placebo-controlled study that evaluated two different doses of lumateperone against both placebo and an active comparator (risperidone) in patients with an acute exacerbation of schizophrenia. nih.gov This study was crucial in identifying the effective dose of lumateperone for treating psychosis while maintaining a favorable side effect profile. patsnap.com The findings from this and other Phase II studies provided the rationale and dose selection for the larger, confirmatory Phase III trials. patsnap.compsychiatrist.com
Phase III Pivotal Trials
Phase III trials represent the most extensive and rigorous phase of clinical testing before a new drug can be considered for regulatory approval. patsnap.com These are large, multicenter, randomized, and controlled studies designed to confirm the efficacy and safety of the drug in a larger and more diverse patient population. patsnap.commdpi.comnih.gov
The clinical development of lumateperone has included several pivotal Phase III trials for both schizophrenia and bipolar depression. patsnap.comnih.govpsychiatryonline.org
For Schizophrenia: A key Phase III trial (ITI-007-301; NCT02282761) was a randomized, double-blind, placebo-controlled study that enrolled 450 patients with an acute exacerbation of schizophrenia. nih.gov Patients were randomized to receive one of two doses of lumateperone or a placebo for four weeks. nih.gov The primary endpoint was the change from baseline in the PANSS total score. nih.gov This study demonstrated a statistically significant improvement in symptoms for the 42 mg dose of lumateperone compared to placebo. nih.gov
For Bipolar Depression: A pivotal Phase III study (Study 404; NCT03249376) evaluated lumateperone as a monotherapy for major depressive episodes in patients with either bipolar I or bipolar II disorder. psychiatryonline.orgpsychiatrist.com This multinational, randomized, double-blind, placebo-controlled trial demonstrated that lumateperone significantly improved depressive symptoms, as measured by the MADRS, compared to placebo over a six-week period. psychiatryonline.org
The successful outcomes of these Phase III trials have been instrumental in the regulatory approvals of lumateperone for its respective indications. patsnap.commdpi.com
Open-Label Extension Studies
To gather long-term safety and tolerability data, open-label extension studies are often conducted following the completion of controlled trials. In these studies, all participants receive the active drug, and the primary focus is on monitoring for any adverse effects over an extended period.
An open-label safety study evaluated the long-term effects of lumateperone in patients with stable schizophrenia for up to one year. nih.gov This study provided important information on the safety profile of lumateperone with chronic use. psychiatryonline.org The findings from such studies are crucial for understanding the long-term implications of treatment and for providing clinicians with confidence in prescribing the medication for extended durations. mdpi.com
Clinical Trial Data Tables
Table 1: Overview of Key this compound Clinical Trials
| Trial Identifier | Phase | Condition | Design | Key Findings |
|---|---|---|---|---|
| NCT01499563 | II | Schizophrenia | Randomized, Double-Blind, Placebo- and Active-Controlled | Identified effective dose with favorable safety profile. nih.gov |
| NCT02282761 | III | Schizophrenia | Randomized, Double-Blind, Placebo-Controlled | Demonstrated significant improvement in PANSS total score vs. placebo. nih.gov |
| NCT03249376 | III | Bipolar Depression | Randomized, Double-Blind, Placebo-Controlled | Showed significant improvement in MADRS total score vs. placebo. psychiatryonline.orgpsychiatrist.com |
Table 2: Efficacy Results from a Phase III Trial in Schizophrenia (NCT02282761)
| Treatment Group | Mean Change from Baseline in PANSS Total Score (Day 28) | p-value vs. Placebo |
|---|---|---|
| Lumateperone 42 mg | -14.5 | 0.02 |
| Lumateperone 28 mg | -13.2 | 0.16 |
| Placebo | -10.3 | N/A |
Data sourced from Correll et al., 2020 nih.gov
Table 3: Efficacy Results from a Phase III Trial in Bipolar Depression (NCT03249376)
| Treatment Group | Mean Change from Baseline in MADRS Total Score (Day 43) | p-value vs. Placebo |
|---|---|---|
| Lumateperone 42 mg | -16.7 | <0.001 |
| Placebo | -12.1 | N/A |
Data sourced from Calabrese et al., 2021 psychiatryonline.org
Study Endpoints and Rating Scales
Positive and Negative Syndrome Scale (PANSS)
The Positive and Negative Syndrome Scale (PANSS) is a cornerstone in the assessment of individuals with schizophrenia. It is designed to evaluate the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., diminished emotional expression, avolition), and general psychopathology. nih.gov In clinical trials for lumateperone in patients with acute exacerbations of schizophrenia, the change from baseline in the PANSS total score is consistently used as the prespecified primary efficacy endpoint. nih.govfda.gov
Several key studies have demonstrated lumateperone's effect on this measure. For instance, in one 4-week trial, a 42 mg dose of lumateperone was associated with a statistically significant improvement in PANSS scores compared to placebo. nih.govjwatch.org Another study found that lumateperone showed comparable efficacy to risperidone in reducing PANSS scores. italianjournalofpsychiatry.it A responder analysis, defining response as a 30% or greater decrease in the PANSS total score, is also a common metric used to evaluate clinical significance. jwatch.orgmdedge.com
PANSS Total Score Changes in Lumateperone Schizophrenia Trials
| Study | Treatment Group | Change from Baseline (LS Mean) | Difference vs. Placebo (LS Mean) |
|---|---|---|---|
| Study 005 | Lumateperone 42 mg | -13.2 | -5.8 |
| Risperidone 4 mg | -13.4 | -6.0 | |
| Placebo | -7.4 | N/A | |
| Study 301 | Lumateperone 42 mg | -14.5 | -4.2 |
| Lumateperone 28 mg | -12.9 | -2.6 | |
| Placebo | -10.3 | N/A |
Data sourced from multiple clinical trials. nih.govmdedge.com
Montgomery-Åsberg Depression Rating Scale (MADRS)
For studies focusing on major depressive episodes associated with bipolar I or bipolar II disorder, the Montgomery-Åsberg Depression Rating Scale (MADRS) is the primary efficacy endpoint. patsnap.comnih.govclinicaltrials.gov This scale is a clinician-rated instrument designed to assess the severity of depressive symptoms. In a 6-week, phase 3 study, lumateperone treatment resulted in a statistically significant and clinically meaningful reduction in the MADRS total score from baseline compared with placebo. nih.govcambridge.org This superiority over placebo was observed for patients with both bipolar I and bipolar II disorder. nih.gov A post-hoc analysis further confirmed these significant improvements in patients both with and without mixed features. psychiatrist.com
MADRS Total Score Changes in Bipolar Depression Trial (Study 404)
| Patient Group | Treatment Group | Difference vs. Placebo (LS Mean) | Effect Size | P-Value |
|---|---|---|---|---|
| Overall Population | Lumateperone 42 mg | -4.6 points | -0.56 | <0.0001 |
| With Mixed Features | Lumateperone 42 mg | -4.4 points | -0.52 | <0.01 |
| Without Mixed Features | Lumateperone 42 mg | -4.2 points | N/A | <0.001 |
Data sourced from a phase 3, randomized, placebo-controlled study and its post-hoc analysis. nih.govpsychiatrist.compsychiatryonline.org
Specific Measures for Apathy and Irritability
Exploratory clinical research has begun to investigate the potential utility of lumateperone in treating specific symptoms like apathy and irritability. patsnap.com A clinical trial is underway to determine if lumateperone improves motivation and reduces apathy in patients with schizophrenia or schizoaffective disorder who exhibit high levels of this negative symptom. medpagetoday.comclinicaltrials.gov The primary measure for this study is the Apathy Evaluation Scale - Clinician (AES-C). medpagetoday.comclinicaltrials.gov The study also aims to correlate changes in apathy scores with changes on the PANSS. clinicaltrials.gov Additionally, early exploratory studies have assessed lumateperone's potential in pediatric patients for symptoms such as irritability associated with autism spectrum disorder. patsnap.com
Efficacy Studies in Schizophrenia
The efficacy of lumateperone for the treatment of schizophrenia in adults has been established through multiple randomized, double-blind, placebo-controlled clinical trials. italianjournalofpsychiatry.itmdedge.com These studies have consistently demonstrated the drug's ability to reduce psychotic symptoms. patsnap.com Lumateperone's unique mechanism, which involves modulating serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) systems, is thought to contribute to its effects on both positive and negative symptoms of schizophrenia. nih.govmdpi.comoup.comdrugbank.com
Two pivotal phase 3 studies, often referred to as Study 005 and Study 301, provide the core evidence for its effectiveness. italianjournalofpsychiatry.itmdedge.com
Study 005: This 4-week trial compared lumateperone with both placebo and an active comparator, risperidone. The results showed that lumateperone (42 mg/d) was significantly more effective than placebo in reducing the total PANSS score. mdedge.com The magnitude of this effect was comparable to that of risperidone, a well-established antipsychotic. italianjournalofpsychiatry.itmdedge.com
Study 301: This 4-week, placebo-controlled trial also demonstrated the superiority of lumateperone (42 mg) over placebo. nih.govitalianjournalofpsychiatry.it The primary endpoint, a change in PANSS total score from baseline to day 28, was met, showing a significant reduction in symptom severity for the treatment group. nih.govitalianjournalofpsychiatry.it
Reduction of Positive Symptoms
Positive symptoms of schizophrenia, such as hallucinations and delusions, are a primary target for antipsychotic medications. Clinical trials have demonstrated that lumateperone is effective in reducing these symptoms. patsnap.com
In a 4-week, randomized, double-blind, placebo-controlled Phase III trial (Study 301), lumateperone administered at a 42 mg dose showed a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. wvu.edu Specifically, the change from baseline in the PANSS positive symptom subscale was significantly greater for the 42 mg lumateperone group compared to the placebo group. wvu.edu Another 4-week study (Study 005) also showed that lumateperone significantly reduced the total PANSS score from baseline compared to placebo. nih.gov In this study, the efficacy of 42 mg of lumateperone was comparable to 4 mg of risperidone in reducing psychotic symptoms. psychiatryonline.org
A pooled analysis of three late-phase, placebo-controlled studies in adults with an acute exacerbation of schizophrenia further supports these findings. The number needed to treat (NNT) for a ≥20% and ≥30% reduction in the PANSS Total score from baseline was 9 and 8, respectively, for lumateperone 42 mg versus placebo. cambridge.org
Table 1: Key Findings on Positive Symptom Reduction in Schizophrenia
| Study | Comparison | Key Finding on Positive Symptoms |
|---|---|---|
| Study 301 | Lumateperone 42 mg vs. Placebo | Statistically significant improvement in PANSS positive symptom subscale. wvu.edu |
| Study 005 | Lumateperone 42 mg vs. Risperidone 4 mg vs. Placebo | Lumateperone significantly decreased total PANSS score from baseline. nih.govnih.gov Efficacy was comparable to risperidone. psychiatryonline.org |
| Pooled Analysis | Lumateperone 42 mg vs. Placebo | NNT of 8 for a ≥30% reduction in PANSS total score. cambridge.org |
Improvement of Negative Symptoms
Negative symptoms of schizophrenia, such as apathy, anhedonia, and social withdrawal, are notoriously difficult to treat. Lumateperone has shown potential in addressing these challenging symptoms. mdpi.com
The potential of lumateperone to improve negative symptoms may be linked to its unique mechanism of action, which includes modulation of serotonin, dopamine, and glutamate neurotransmission. mdpi.comoup.com By acting as a presynaptic partial agonist and postsynaptic antagonist at D2 receptors, it may help stabilize dopamine levels, which is thought to be beneficial for negative symptoms. italianjournalofpsychiatry.it
Cognitive Symptom Improvement
Cognitive impairment is a core feature of schizophrenia, affecting attention, memory, and executive function. italianjournalofpsychiatry.it Lumateperone's unique pharmacological profile suggests it may offer benefits for these cognitive deficits. mdpi.com
Lumateperone is the only antipsychotic that has been shown to enhance both NMDA and AMPA neurotransmission, which is critical for cognitive function. italianjournalofpsychiatry.it This is potentially due to its modulation of D1 receptor-mediated pathways and inhibition of the serotonin transporter (SERT). italianjournalofpsychiatry.it Animal studies have shown that by stimulating D1 receptors, lumateperone enhances NMDA- and AMPA receptor-mediated neurotransmission. italianjournalofpsychiatry.it
Efficacy Studies in Bipolar Depression
Lumateperone has also been investigated for the treatment of major depressive episodes associated with both bipolar I and bipolar II disorder. psychiatryonline.org
Monotherapy Trials
Pivotal Phase III trials have demonstrated the efficacy of lumateperone as a monotherapy for bipolar depression. patsnap.compsychiatryonline.org In a 6-week, randomized, placebo-controlled study (Study 404), lumateperone 42 mg once daily resulted in a statistically significant and clinically meaningful reduction in depression symptoms compared to placebo. psychiatryonline.orgcambridge.org
The primary endpoint in this study was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. psychiatryonline.orgcambridge.org Lumateperone showed a significant improvement on this scale, with effects observed as early as week one and continuing throughout the six-week trial. patsnap.compsychiatryonline.org A post-hoc analysis of Study 404 showed that lumateperone significantly improved all 10 individual items of the MADRS at day 43 compared to placebo.
Another monotherapy study (Study 403) also showed a significant reduction in MADRS scores for patients with bipolar depression with mixed features. globenewswire.com
Table 2: Monotherapy Trial Results in Bipolar Depression
| Study | Patient Population | Key Finding |
|---|---|---|
| Study 404 | Bipolar I or II Depression | Significant reduction in MADRS total score vs. placebo. psychiatryonline.orgcambridge.org |
| Study 403 | Bipolar Depression with Mixed Features | Significant reduction in MADRS total score vs. placebo. globenewswire.com |
Adjunctive Therapy Trials (with Lithium or Valproate)
Lumateperone has also been studied as an adjunctive treatment to mood stabilizers like lithium or valproate for bipolar depression. patsnap.compsychiatryonline.org
In a 6-week, randomized, placebo-controlled Phase III study, 529 patients with bipolar I or II depression who had an inadequate response to lithium or valproate were given adjunctive lumateperone or placebo. caplytahcp.comnih.gov The results showed that adjunctive lumateperone 42 mg significantly improved depressive symptoms compared to placebo. caplytahcp.comnih.gov
Impact on Depressive Symptom Scores
Across both monotherapy and adjunctive therapy trials, lumateperone has demonstrated a significant impact on depressive symptom scores in patients with bipolar depression.
In the monotherapy study (Study 404), the mean change from baseline in the MADRS total score at week 6 was a reduction of 16.7 points for the lumateperone group, compared to a 12.1-point reduction for the placebo group. psychiatryonline.orgcaplytahcp.com The least squares mean difference versus placebo was -4.6 points. psychiatryonline.orgcambridge.org
In the adjunctive therapy study, the lumateperone group had a mean reduction of 16.9 points in the MADRS total score at week 6, compared to 14.5 points for the placebo group. psychiatryonline.orgcaplytahcp.com The least squares mean difference versus placebo was -2.4. caplytahcp.com
In addition to the MADRS, lumateperone also showed significant improvements in the Clinical Global Impression-Severity (CGI-S) score in both monotherapy and adjunctive therapy settings. patsnap.compsychiatryonline.orgglobenewswire.com
Table 3: Impact of Lumateperone on Depressive Symptom Scores
| Trial Type | Outcome Measure | Lumateperone Change from Baseline | Placebo Change from Baseline |
|---|---|---|---|
| Monotherapy | MADRS Total Score | -16.7 points psychiatryonline.orgcaplytahcp.com | -12.1 points psychiatryonline.orgcaplytahcp.com |
| Adjunctive Therapy | MADRS Total Score | -16.9 points psychiatryonline.orgcaplytahcp.com | -14.5 points psychiatryonline.orgcaplytahcp.com |
Risk of Mania/Hypomania Induction
Clinical studies investigating lumateperone for bipolar depression have monitored for the potential induction of mania or hypomania, a known risk with some treatments for bipolar disorder. psychiatrist.comnih.gov In a post hoc analysis of a phase 3 trial involving patients with major depressive episodes (MDEs) in bipolar I or bipolar II disorder, treatment-emergent adverse events (TEAEs) of mania were infrequent and occurred at similar rates in both the lumateperone and placebo groups. psychiatrist.com Specifically, in patients with mixed features, the rate of mania was 1.4% for lumateperone compared to 2.4% for placebo. In those without mixed features, the rates were 0.9% for lumateperone and 1.9% for placebo. psychiatrist.com All reported cases of mania were of moderate severity. psychiatrist.com
Two instances of hypomania were reported in the mixed features group, one in a patient receiving lumateperone (moderate severity) and one in a patient receiving a placebo (mild severity). psychiatrist.com Another study focusing on patients with MDD or bipolar depression with mixed features reported no treatment-emergent adverse events of mania or hypomania with lumateperone. nih.govresearchgate.net These findings suggest that lumateperone has a low risk of inducing mania or hypomania in patients being treated for bipolar depression. psychiatrist.comnih.gov However, a pharmacovigilance study using the FDA Adverse Event Reporting System (FAERS) database identified signals for mania and hypomania, suggesting a potential risk for a phase shift to mania in patients treated with lumateperone for bipolar depression. nih.gov This highlights the need for ongoing monitoring for manic symptoms in this patient population. nih.gov
Efficacy Studies in Bipolar Mania
While the primary focus of many large-scale clinical trials for lumateperone has been on bipolar depression and schizophrenia, some early-phase clinical research has also explored its potential in treating bipolar mania. patsnap.com These preliminary investigations aimed to determine if lumateperone could effectively reduce manic symptoms in individuals with bipolar I disorder. patsnap.com Although these exploratory trials were smaller in scale, they have been important for understanding the broader clinical utility of lumateperone. patsnap.com The findings from these early studies have helped to provide a rationale for conducting larger, more definitive trials to confirm its efficacy in this indication. patsnap.com It is also being explored for its potential to manage aggression associated with bipolar disorder. nih.gov
Exploratory Efficacy in Other Neuropsychiatric Conditions
Lumateperone is being investigated for its potential therapeutic benefits in a variety of other neuropsychiatric conditions beyond its approved indications. portico.org
Lumateperone has been the subject of Phase III clinical development for the treatment of agitation in individuals with dementia, including Alzheimer's disease. portico.orggoogle.com The rationale for this investigation stems from lumateperone's unique pharmacological profile, which suggests it may be effective in reducing agitation and aggression at lower doses. google.comneurologylive.com This is attributed to its selective and simultaneous modulation of serotonin, dopamine, and glutamate pathways. neurologylive.com
A large Phase III clinical trial was initiated to evaluate lumateperone for this indication. neurologylive.com However, the trial was ultimately terminated as it was determined that it would not meet its primary endpoints. nih.gov Despite this setback, the unique mechanism of lumateperone, particularly its high affinity for 5-HT2A receptors and its distinct effects at dopamine D2 receptors, continues to make it a compound of interest for behavioral disturbances associated with dementia. google.comneurologylive.com
Lumateperone has shown promise as an adjunctive therapy for Major Depressive Disorder (MDD), particularly in patients who have had an inadequate response to antidepressant treatment. mdpi.compsychiatrictimes.com Positive results from Phase 3 trials have supported its potential in this area. mdpi.com A supplemental New Drug Application (sNDA) has been submitted to the FDA for lumateperone as an adjunctive treatment for MDD. psychiatrictimes.com
In two pivotal Phase 3 studies (Study 501 and Study 502), lumateperone demonstrated a significant and robust effect when added to antidepressant therapy. psychiatrictimes.com A pooled analysis of these studies showed a significant improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score for patients treated with lumateperone plus an antidepressant compared to placebo plus an antidepressant. jnjmedicalconnect.com
A separate Phase 3, randomized, double-blind, placebo-controlled trial (Study 403) evaluated lumateperone as a monotherapy for major depressive episodes in patients with either MDD or bipolar disorder with mixed features. nih.govpsychiatrictimes.com The results showed that lumateperone significantly improved the MADRS total score compared to placebo by day 43. nih.govpsychiatrictimes.com Specifically, in the MDD population, the least squares mean difference versus placebo was -5.9. nih.gov Remission rates at day 43 were also significantly higher in the lumateperone group (40.2%) compared to the placebo group (20.7%). nih.gov
| Outcome Measure | Lumateperone | Placebo | P-value |
|---|---|---|---|
| Change in MADRS Total Score (LSMD vs Placebo) | -5.9 | <0.0001 | |
| Remission Rate (Day 43) | 40.2% | 20.7% | 0.0046 |
There is ongoing research into the efficacy of lumateperone for treating apathy in individuals with psychotic symptoms. patsnap.comclinicaltrials.govmedpagetoday.com A clinical trial (NCT06482554) is currently underway to determine if lumateperone improves motivation in patients with schizophrenia or schizoaffective disorders who exhibit high levels of apathy. clinicaltrials.govmedpagetoday.com This study will use the Apathy Evaluation Scale - Clinician (AES-C) to assess changes in motivation. clinicaltrials.govmedpagetoday.com It will also explore the potential correlation between improvements in apathy scores and changes in the Positive and Negative Syndrome Scale (PANSS) scores. clinicaltrials.govmedpagetoday.com This research represents an innovative approach to managing the multifaceted symptoms of psychotic disorders. patsnap.com
The potential application of lumateperone in the treatment of impulse-control disorders is an area of emerging interest. nih.gov Its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate systems, has been suggested as a promising avenue for patients with Borderline Personality Disorder (BPD), a condition characterized by difficulties with impulse control. uchicagomedicine.org A double-blind, placebo-controlled study is being conducted to evaluate the safety and efficacy of lumateperone in adults with BPD. uchicagomedicine.org
A pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) up to December 2020 did not find any reports of impulse-control disorders associated with lumateperone, though it was noted that the drug had been approved relatively recently. nih.gov
Post-Traumatic Stress Disorder (PTSD)
This compound is under investigation for its therapeutic potential in treating post-traumatic stress disorder (PTSD). Preclinical studies have indicated that lumateperone may be effective in reducing anxiety-like behaviors and managing stress-induced neurochemical alterations in animal models of PTSD. mdpi.comresearchgate.net The unique pharmacological profile of lumateperone, which involves the modulation of serotonergic, dopaminergic, and glutamatergic systems, is thought to be the mechanism behind these potential therapeutic effects. mdpi.comresearchgate.net
Clinical trials have been designed to further evaluate the efficacy and safety of lumateperone in patients with PTSD. mdpi.comclinicaltrialsregister.eu These studies aim to provide more definitive evidence regarding its role in managing the complex symptoms of this disorder. mdpi.comnih.gov
Sleep Maintenance Insomnia
This compound, also known as ITI-722, has been investigated for its potential in treating sleep maintenance insomnia. medkoo.com Its mechanism of action as a potent 5-HT2A antagonist is believed to contribute to this effect. medkoo.com Preclinical data have suggested that it is not sedating and may not cause the next-day hangover effects commonly associated with other sleep medications. medkoo.com
Early clinical development explored the use of lumateperone for sleep disorders associated with psychiatric and neurological diseases. promovendi.plgoogle.com
Behavioral Disorders in Children and Adolescents
The potential application of this compound in treating behavioral disorders in children and adolescents is an area of active clinical research. nih.gov Exploratory studies have suggested that lumateperone could be beneficial for this patient population. patsnap.com To this end, a multicenter, open-label study is assessing the long-term safety and tolerability of lumateperone in pediatric patients (ages 10-17) with schizophrenia or bipolar disorder. clinicaltrials.gov The study includes both new patients and those rolling over from previous efficacy studies. clinicaltrials.gov
Autism Spectrum Disorder (ASD)-related Irritability
Clinical research is underway to evaluate the efficacy and safety of this compound for the treatment of irritability associated with Autism Spectrum Disorder (ASD) in pediatric patients. patsnap.comclinicaltrials.govmedifind.comcenterwatch.com A multicenter, randomized, double-blind, placebo-controlled study is being conducted in patients aged 5 to 17 years. clinicaltrials.govcenterwatch.com This study will assess the effectiveness of both a high and low dose of lumateperone compared to a placebo over a six-week treatment period. clinicaltrials.gov
Additionally, a Phase 1b, open-label study is evaluating the safety, tolerability, and pharmacokinetics of lumateperone in pediatric patients with ASD and symptoms of irritability, specifically in children aged 5 to less than 13 years. clinicaltrials.gov These trials are crucial for determining the potential role of lumateperone in managing this specific behavioral symptom in the pediatric ASD population. patsnap.com
Comparative Effectiveness Research
Comparative effectiveness research for this compound has focused on understanding its efficacy and tolerability relative to other antipsychotic medications. These studies are important for informing clinical decisions by providing insights into the relative benefits and risks of lumateperone compared to established treatments. patsnap.com
Head-to-Head Comparisons with Other Antipsychotics (e.g., Risperidone, Olanzapine (B1677200), Cariprazine (B1246890), Brexpiprazole (B1667787), Lurasidone)
Direct head-to-head comparisons provide valuable data on the relative performance of different antipsychotics.
Olanzapine: While direct head-to-head trials are limited, comparisons are often drawn based on their distinct receptor binding profiles and clinical trial data. mdpi.comnih.gov Lumateperone has shown a lower incidence of metabolic side effects compared to olanzapine in clinical trials. mdpi.comnih.gov A network meta-analysis of treatments for bipolar depression found that both lumateperone and olanzapine were more efficacious than placebo. nih.govnih.gov
Cariprazine, Brexpiprazole, and Lurasidone: The development of third-generation antipsychotics, including lumateperone, cariprazine, and brexpiprazole, has prompted comparative reviews. nih.govbohrium.com A review comparing these agents found their efficacy for shared indications to be comparable, with differences primarily in their adverse effect profiles. nih.govbohrium.com For instance, lumateperone was associated with the lowest rate of weight gain, while cariprazine had the highest rates of extrapyramidal symptoms (excluding akathisia). nih.govbohrium.com A network meta-analysis for bipolar depression included cariprazine, lumateperone, lurasidone, and olanzapine, finding all to be more effective than placebo. nih.govnih.gov In this analysis, quetiapine (B1663577) ranked highest in response rate, followed by lurasidone, lumateperone, olanzapine, and cariprazine. nih.govphillyintegrative.com
Comparison of Efficacy and Tolerability Profiles
The efficacy and tolerability of lumateperone have been compared to other antipsychotics through pooled analyses, network meta-analyses, and direct comparative trials.
Efficacy: In schizophrenia trials, lumateperone has demonstrated efficacy in reducing both positive and negative symptoms. mdpi.comnih.gov Pooled analyses of phase II and III trials confirmed the effectiveness of lumateperone in lowering PANSS scores, with proportional efficacy to risperidone. nih.gov For bipolar depression, a network meta-analysis found that lumateperone, along with cariprazine, lurasidone, olanzapine, and quetiapine, showed a significantly greater response rate compared to placebo. nih.gov Quetiapine was ranked first for response rate, followed by lurasidone, lumateperone, olanzapine, and cariprazine. nih.gov
Tolerability: A key differentiating factor for lumateperone is its generally favorable tolerability profile, particularly concerning metabolic and extrapyramidal symptoms (EPS). patsnap.comnih.gov
Metabolic Profile: Compared to placebo, lumateperone has shown a lower rate of significant weight gain. nih.govnih.gov When switched from other antipsychotics, patients have shown improvements in LDL-cholesterol, triglyceride, and prolactin levels. In contrast, olanzapine has been associated with significant increases in total cholesterol and triglycerides. nih.govnih.gov
Extrapyramidal Symptoms (EPS): The incidence of EPS with lumateperone has been found to be low and comparable to placebo in several studies. psychiatryonline.orgkcl.ac.uk Rates of akathisia with lumateperone in bipolar depression trials were reported to be lower than those for quetiapine, lurasidone, and cariprazine. psychiatryonline.org In a comparison of third-generation antipsychotics, aripiprazole (B633) had the lowest rates of EPS (not including akathisia), while cariprazine had the highest. nih.gov
Somnolence: Lumateperone, along with olanzapine and quetiapine, has shown higher odds of somnolence compared to placebo. nih.govnih.gov
Interactive Data Table: Comparative Efficacy in Bipolar Depression (Network Meta-Analysis) This table is based on a network meta-analysis and reflects the ranking of atypical antipsychotics for response rate in treating bipolar depression.
| Drug | Ranking vs. Placebo (Response Rate) |
| Quetiapine | 1 |
| Lurasidone | 2 |
| Lumateperone | 3 |
| Olanzapine | 4 |
| Cariprazine | 5 |
| Source: nih.govphillyintegrative.com |
Interactive Data Table: Key Tolerability Findings This table summarizes key tolerability comparisons between lumateperone and other antipsychotics based on available clinical data.
| Tolerability Parameter | Lumateperone | Risperidone | Olanzapine | Cariprazine | Brexpiprazole | Lurasidone |
| Weight Gain | Low nih.govnih.govnih.gov | Higher than lumateperone nih.gov | Significant mdpi.comnih.govnih.gov | Lower than brexpiprazole nih.gov | Highest among these nih.gov | Data not specified for direct comparison |
| Extrapyramidal Symptoms (EPS) | Low, similar to placebo psychiatryonline.orgkcl.ac.uk | Higher than lumateperone researchgate.net | Data not specified for direct comparison | Highest (excluding akathisia) nih.gov | Data not specified for direct comparison | Higher akathisia than lumateperone psychiatryonline.org |
| Somnolence | Higher than placebo nih.govnih.gov | Data not specified for direct comparison | Higher than placebo nih.govnih.gov | Data not specified for direct comparison | Data not specified for direct comparison | Lower than lumateperone phillyintegrative.com |
| Metabolic Changes (Cholesterol, Triglycerides) | Favorable nih.govnih.gov | Data not specified for direct comparison | Significant increase nih.govnih.gov | Data not specified for direct comparison | Data not specified for direct comparison | Data not specified for direct comparison |
| Sources: mdpi.comnih.govpsychiatryonline.orgnih.govnih.govnih.govphillyintegrative.comkcl.ac.ukpsychiatryonline.orgresearchgate.net |
Long-Term Efficacy and Safety Studies
Long-term clinical trials are crucial for establishing the sustained effectiveness and safety of treatments for chronic conditions. This compound has been evaluated in several open-label extension (OLE) studies across different psychiatric disorders, providing key insights into its long-term profile.
Schizophrenia
An open-label safety study (Study 303) evaluated lumateperone in patients with stable symptoms of schizophrenia for up to one year. cambridge.orgnih.gov In this trial, 602 patients who were switched from their standard of care (SOC) antipsychotic treatment received lumateperone. nih.govoup.com The study assessed safety as its primary objective, with efficacy measures as secondary endpoints. cambridge.orgcaplytahcp.com
Efficacy Findings: Patients treated with lumateperone for one year demonstrated continued improvement in the symptoms of schizophrenia. cambridge.org Significant reductions from baseline were observed in the Positive and Negative Syndrome Scale (PANSS) Total score, with these improvements continuing throughout the study. cambridge.org For patients who entered the study with moderate-to-severe depressive symptoms (defined by a Calgary Depression Scale for Schizophrenia [CDSS] score >5), lumateperone treatment was associated with a marked improvement. cambridge.org The mean CDSS score in this subgroup decreased from 7.4 at baseline to 3.1 by Day 300. cambridge.org A response rate (≥50% improvement from baseline) of 60% was achieved by Day 75 and was maintained through Day 300. cambridge.org
Safety Findings: The long-term safety profile of lumateperone was favorable, particularly concerning metabolic parameters, which often represent a significant burden with other antipsychotic medications. nih.govoup.com After one year of treatment, patients who switched from their previous SOC medication showed statistically significant improvements in several metabolic markers. nih.gov Mean body weight decreased, and notable improvements were observed in patients who were classified as overweight or obese at the start of the study. nih.govoup.com Specifically, 28% of patients who were overweight at baseline shifted to a normal Body Mass Index (BMI), and 21% of those who were obese shifted to the overweight category. oup.com Mean total cholesterol and low-density lipoprotein (LDL) cholesterol levels also significantly decreased from the SOC baseline. nih.govoup.com Prolactin levels were also observed to decrease over the long-term study period. caplytahcp.com
| Parameter | Mean Change from Baseline (at Day 300/1 Year) | Reference |
|---|---|---|
| PANSS Total Score | Significant Reduction (Value not specified) | cambridge.org |
| CDSS Score (in patients with baseline depression) | -4.3 (from 7.4 to 3.1) | cambridge.org |
| Body Weight | -2.1 kg | nih.gov |
| Total Cholesterol | -11.4 mg/dL | nih.gov |
| LDL Cholesterol | -10.2 mg/dL | nih.gov |
| Prolactin | -4.9 ng/mL | caplytahcp.com |
Bipolar Depression
The long-term profile of lumateperone in treating bipolar depression was assessed in a six-month open-label extension of a Phase 3 trial (Study 401). cambridge.orgcambridge.org In this study, 127 patients with a diagnosis of bipolar I or II disorder experiencing a major depressive episode were enrolled, with 74 (58.3%) completing the 175-day study period. cambridge.orgcambridge.org
Efficacy Findings: Patients showed sustained improvement in depressive symptoms over the six-month period. The mean change from baseline to Day 175 in the Montgomery-Åsberg Depression Rating Scale (MADRS) Total score was -8.9. cambridge.orgresearchgate.net Similarly, the Clinical Global Impression Scale-Bipolar Version, Severity (CGI-BP-S) Total score showed a mean improvement of -2.3. cambridge.orgresearchgate.net These findings support the long-term effectiveness of lumateperone in managing depressive episodes in bipolar disorder. cambridge.orgcambridge.org
Safety Findings: The long-term treatment was generally well-tolerated. cambridge.orgresearchgate.net Minimal changes were noted in body weight, cardiometabolic parameters, and electrocardiogram (ECG) measures. cambridge.orgresearchgate.net The risk of extrapyramidal symptoms was low, and most patients who had normal metabolic laboratory values at the beginning of the study maintained them throughout the treatment period. cambridge.orgresearchgate.net
| Efficacy Scale | Mean Change from Baseline (to Day 175) | Reference |
|---|---|---|
| MADRS Total Score | -8.9 | cambridge.org |
| CGI-BP-S Total Score | cambridge.org |
Major Depressive Disorder (MDD)
For Major Depressive Disorder, the long-term safety and efficacy of lumateperone as an adjunctive therapy were investigated in a 26-week OLE study (Study 503). jnjmedicalconnect.comjnjmedicalconnect.com This trial enrolled 809 patients who had completed previous 6-week double-blind studies (Study 501 or 502) and had an inadequate response to prior antidepressant therapy. jnjmedicalconnect.com The completion rate for the OLE was high, with 84.5% of patients finishing the 26-week treatment period. jnjmedicalconnect.com
Efficacy Findings: Adjunctive treatment with lumateperone led to significant and sustained improvements in depressive symptoms. The mean change from the original baseline (of studies 501/502) to Week 26 of the open-label treatment was a reduction of -22.9 on the MADRS Total score. jnjmedicalconnect.com The CGI-S score also showed a substantial mean change of -2.7 over the same period. jnjmedicalconnect.com
Safety Findings: The safety profile was favorable over the 26-week period. Mean changes from baseline were minimal for body weight, cardiometabolic lab values, and prolactin levels. jnjmedicalconnect.com The rates of extrapyramidal symptom-related adverse events were low (3.8%). jnjmedicalconnect.com
| Efficacy Scale | Mean Change from Baseline (to Week 26) | Reference |
|---|---|---|
| MADRS Total Score | -22.9 | jnjmedicalconnect.com |
| CGI-S Score | -2.7 | jnjmedicalconnect.com |
Special Populations and Future Research Directions
Pediatric Studies
The exploration of lumateperone (B1672687) tosylate for use in pediatric populations is a critical area of ongoing research. While the medication is approved for adults for certain conditions, its safety and efficacy have not yet been established in children and adolescents. drugs.com
Lumateperone is currently under investigation for the treatment of major depressive episodes (MDEs) associated with bipolar I or bipolar II disorder in pediatric patients. clinicaltrials.gov The U.S. Food and Drug Administration (FDA) has deferred the submission of pediatric studies for patients aged 10 to 17, pending the collection of additional safety and effectiveness data. fda.gov The requirement for pediatric studies for children younger than 10 years has been waived, as diagnosing bipolar disorder in this age group is challenging and the prevalence is low. fda.gov
A multicenter, randomized, double-blind, placebo-controlled study (the 421 Pediatric Bipolar Study) is underway to evaluate the efficacy and safety of lumateperone in children and teenagers aged 10 to 17 with bipolar depression. clinicaltrials.govadvdiscovery.com This study is significant because currently available medications for this population may carry risks of increased self-harm and side effects like weight gain, high blood pressure, and high cholesterol. advdiscovery.com The study aims to determine if lumateperone can reduce the severity of depression in this younger population with a potentially more favorable safety profile. advdiscovery.com Participants in the study will be randomized to receive either lumateperone or a placebo once daily for six weeks. clinicaltrials.gov Following the main study, participants may have the option to enroll in a long-term safety study where all will receive lumateperone. advdiscovery.com
Table: Overview of the Pediatric Bipolar Depression Study (NCT06372964)
| Feature | Description |
|---|---|
| Official Title | A Randomized, Double-blind, Placebo-controlled, Multicenter Study to Evaluate the Efficacy and Safety of Lumateperone for the Treatment of Major Depressive Episodes (MDEs) Associated With Bipolar I or Bipolar II Disorder (Bipolar Depression) in Pediatric Patients Aged 10 to 17 Years. clinicaltrials.gov |
| Condition | Bipolar Depression. clinicaltrials.gov |
| Age Group | 10 to 17 years. clinicaltrials.gov |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled. clinicaltrials.gov |
| Treatment Arms | Lumateperone vs. Placebo (1:1 ratio). clinicaltrials.gov |
| Primary Goal | To assess the efficacy and safety of lumateperone for major depressive episodes in pediatric patients with bipolar I or II disorder. clinicaltrials.govadvdiscovery.com |
| Study Duration | 6-week double-blind treatment period, followed by a 1-week safety follow-up. clinicaltrials.gov |
| Estimated Enrollment | Information not publicly available. |
| Status | Currently enrolling participants. salveoct.org |
Geriatric Patients and Dementia-Related Psychosis (Exclusion from Approved Use)
Lumateperone carries a boxed warning regarding an increased risk of death in elderly patients with dementia-related psychosis. medcentral.com This warning is based on analyses of placebo-controlled trials with other atypical antipsychotic agents, which showed a 1.6- to 1.7-fold increase in mortality. drugs.commedcentral.com The causes of death were varied but were often cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. drugs.commedcentral.com
Furthermore, studies on certain atypical antipsychotics have revealed an increased incidence of cerebrovascular adverse events, including strokes and transient ischemic attacks, in geriatric patients with dementia. drugs.commedcentral.com Consequently, lumateperone is not approved for the treatment of patients with dementia-related psychosis. drugs.commedcentral.comnih.gov Clinical trials for lumateperone did not initially include a sufficient number of patients aged 65 and over to determine if they respond differently than younger adults. drugs.com
Despite the current exclusion, research has explored lumateperone's potential in this area. Phase 3 clinical trials were initiated for agitation associated with dementia, including Alzheimer's disease, based on promising phase 2 study results. the-hospitalist.org The rationale for this exploration stems from lumateperone's potent serotonin (B10506) 5-HT2A receptor antagonism, which is thought to be a promising mechanism for addressing psychiatric symptoms in dementia. the-hospitalist.orgnih.gov Additionally, a deuterated form of lumateperone, ITI-1284, is being developed as an orally disintegrating tablet for behavioral disturbances in dementia. jst.go.jpneurologylive.com
Biomarker Research and Personalized Medicine Approaches
Future research is focused on identifying biomarkers to help personalize lumateperone treatment, aiming to improve patient outcomes by tailoring therapy based on individual biological or genetic profiles. patsnap.com
The field of pharmacogenetics holds promise for optimizing antipsychotic treatment, although specific data for lumateperone is still emerging. frontiersin.org Research into how genetic variations influence the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of new-generation antipsychotics is needed. frontiersin.org For lumateperone, understanding the influence of gene variations, particularly those related to the enzymes that metabolize it (like UGT enzymes), could help predict patient response and tolerability. frontiersin.org While recommendations exist for other antipsychotics based on CYP2D6 metabolizer status, specific pharmacogenetic guidance for lumateperone is not yet established. frontiersin.org
Research is underway to identify biological markers that can predict a patient's response to lumateperone. patsnap.com One area of investigation involves the neurotransmitter systems that lumateperone targets. A pilot study is examining the relationship between the drug's efficacy and its effects on central dopamine (B1211576) and glutamate (B1630785) metabolism in patients with early psychosis. clinicaltrials.gov This study uses advanced imaging to measure brain glutamate levels and striatal neuromelanin (an indicator of dopamine function) to see if they correlate with clinical improvement. clinicaltrials.gov
Another promising avenue of research is the link between lumateperone and the immune system. Preclinical studies have shown that lumateperone can reduce elevated levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in both the brain and serum of mice under stress. mdpi.comjneurosci.org Since abnormal immune system activity is associated with depressive symptoms, lumateperone's ability to modulate these inflammatory pathways could be a key biological marker for its antidepressant effects. jneurosci.org
Genetic Profiles
Optimization of Dosing Strategies
Optimizing dosing strategies for lumateperone is a key area for future research to maximize efficacy while minimizing potential adverse effects. patsnap.compatsnap.com Research indicates that lumateperone's effects are dose-dependent. At lower doses, it acts primarily as a serotonin 5-HT2A antagonist, which may be effective for agitation and aggression. mdpi.comresearchgate.net At higher doses, its modulation of the dopamine system becomes more prominent, contributing to its antipsychotic and antidepressant effects. mdpi.comresearchgate.net
Current research aims to refine dosing in special populations, such as pediatric and geriatric patients. patsnap.com For instance, the ongoing pediatric study for bipolar depression is evaluating a 21 mg dose for children aged 10-12 and a 42 mg dose for adolescents aged 13-17. clinicaltrials.gov Further investigation is also needed to establish optimal dosing for conditions like Alzheimer's-related psychosis. patsnap.com Additionally, the development of alternative formulations, such as a long-acting injectable version, is in progress, which will require its own dose optimization studies. patsnap.com
Exploration of Alternative Formulations (e.g., Long-Acting Injectables)
To enhance treatment adherence and provide alternative dosing strategies, research into a long-acting injectable (LAI) formulation of lumateperone is underway. patsnap.com A Phase 1, open-label clinical trial (NCT04709224) was initiated to evaluate the safety, tolerability, and pharmacokinetics of a subcutaneous LAI formulation in clinically stable adults with schizophrenia. nih.gov The study design involved single ascending doses across different cohorts. nih.gov Another Phase 1b, open-label study (ITI-007-037, NCT06627413) is assessing the safety, tolerability, and pharmacokinetics of single intramuscular injections of lumateperone LAI in patients with stable schizophrenia or schizoaffective disorder. clinicaltrials.govcareboxhealth.comclinicaltrials.gov These trials are crucial for determining appropriate dosing and ensuring the safety of an LAI option, which could be particularly beneficial for patients who struggle with daily oral medication. patsnap.com The primary endpoints for these studies focus on pharmacokinetic measures such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). nih.gov
Table 1: Clinical Trials of Lumateperone Long-Acting Injectable (LAI) Formulations
| Study ID | Phase | Status | Purpose | Patient Population |
| NCT04709224 | Phase 1 | Information not available | Assess safety, tolerability, & pharmacokinetics of subcutaneous LAI. nih.gov | Adults with stable schizophrenia. nih.gov |
| ITI-007-037 (NCT06627413) | Phase 1b | Enrolling | Assess safety, tolerability, & pharmacokinetics of intramuscular LAI. clinicaltrials.govcareboxhealth.comclinicaltrials.gov | Adults with stable schizophrenia or schizoaffective disorder. clinicaltrials.govcareboxhealth.comclinicaltrials.gov |
Investigation into Treatment-Resistant Populations
A significant portion of individuals with schizophrenia, estimated to be around 30%, exhibit resistance to conventional treatments. italianjournalofpsychiatry.it This highlights the critical need for novel therapeutic options. Lumateperone is being considered as a potential option for patients with treatment-resistant schizophrenia due to its unique pharmacological profile. italianjournalofpsychiatry.itresearchgate.net Its mechanism, which involves potent serotonin 5-HT2A receptor antagonism and dual presynaptic partial agonism and postsynaptic antagonism at D2 dopamine receptors, offers a different approach to stabilizing dopamine neurotransmission. italianjournalofpsychiatry.it Furthermore, lumateperone's ability to enhance NMDA and AMPA neurotransmission may address cognitive deficits often seen in this population. italianjournalofpsychiatry.it
Similarly, in the context of bipolar depression, post-hoc analyses of clinical trials have suggested lumateperone's efficacy in patients with and without mixed features. psychiatrist.com However, it is important to note that many of these studies excluded patients with treatment-resistant illness, which may limit the generalizability of the findings to this specific subgroup. psychiatrist.comnih.gov While some sources suggest lumateperone can be used in some patients with treatment-refractory psychosis or bipolar disorder, they also indicate it may only reduce symptoms by approximately 30% in schizophrenia patients and is not recommended for those with unstable mood or aggression. cambridge.org Further research, including real-world and long-term studies, is necessary to fully establish its role and effectiveness in treatment-resistant populations. italianjournalofpsychiatry.itmdpi.com
Role in Preventing Dopamine Supersensitivity
Chronic blockade of dopamine D2 receptors by traditional antipsychotic medications can lead to an adaptive upregulation and sensitization of these receptors, a phenomenon known as dopamine supersensitivity. cambridge.orgmdpi.com This can contribute to adverse effects like tardive dyskinesia and dopamine supersensitivity psychosis (DSP), where patients may experience a worsening of psychotic symptoms upon treatment discontinuation or dose reduction. mdpi.comthe-hospitalist.org
Lumateperone's unique mechanism of action may mitigate the risk of developing dopamine supersensitivity. osf.io As a presynaptic D2 partial agonist, it is thought to help stabilize the dopamine system without causing the profound and sustained receptor blockade associated with older antipsychotics. the-hospitalist.orgmdedge.com Preclinical studies have shown that lumateperone does not significantly alter dopamine turnover, a key difference from many other antipsychotics. mdedge.com This characteristic, along with its relatively low D2 receptor occupancy at clinically effective doses, is believed to contribute to a lower incidence of extrapyramidal symptoms and may reduce the likelihood of inducing dopamine supersensitivity. mdedge.com The inhibition of 5-HT2A receptors by lumateperone might also play a role in preventing the full expression of dopamine supersensitivity. osf.io
Ongoing and Future Clinical Trials
The clinical development of lumateperone continues to expand, with several ongoing and planned trials exploring its efficacy and safety in various populations and for additional indications. nih.gov
Following positive results from two Phase 3 trials (Study 501 and Study 502), a supplemental New Drug Application (sNDA) is expected to be submitted to the U.S. FDA in the latter half of 2024 for the use of lumateperone as an adjunctive treatment for Major Depressive Disorder (MDD). biospace.com These studies demonstrated a significant improvement in depressive symptoms for patients who had an inadequate response to standard antidepressant therapy. biospace.com
Further research is also being conducted to assess the long-term safety and efficacy of lumateperone in patients with schizophrenia, with preliminary data suggesting sustained benefits. nih.gov Additionally, clinical trials are exploring its use in pediatric populations with schizophrenia or schizoaffective disorder and for preventing relapse in patients with schizophrenia and bipolar disorder. nih.govnih.gov A Phase 3 trial is also underway for the treatment of major depressive disorder. nih.gov
Future research directions include more extensive long-term studies to confirm sustained benefits and to monitor for any late-emerging adverse effects. patsnap.com There is also interest in exploring its potential for other indications, such as treating apathy and irritability in individuals with psychotic disorders. patsnap.com
Table 2: Notable Ongoing and Future Clinical Trials for Lumateperone
| Indication | Phase | Status | Key Details |
| Adjunctive Therapy for Major Depressive Disorder (MDD) | Phase 3 (Studies 501 & 502) | Positive Topline Results | Forms the basis for an sNDA submission to the FDA. biospace.com |
| Schizophrenia (Long-term) | Ongoing | Data collection | Evaluating sustained efficacy and safety with prolonged exposure. nih.gov |
| Pediatric Schizophrenia/Schizoaffective Disorder | Phase 1 | Ongoing | Evaluating safety, tolerability, and pharmacokinetics. nih.gov |
| Major Depressive Disorder | Phase 3 | Ongoing | Investigating efficacy and safety as a primary treatment. nih.gov |
| Bipolar Depression (Pediatric) | Phase 3 | Ongoing | Assessing utility and safety in younger populations. patsnap.com |
Q & A
Q. What is the pharmacological mechanism of action of lumateperone tosylate, and how does it differ from other atypical antipsychotics?
this compound exhibits a unique multitarget mechanism: it acts as a potent 5-HT2A receptor antagonist, a presynaptic dopamine D2 partial agonist, and a postsynaptic D2 antagonist. It also modulates glutamate neurotransmission indirectly via D1 receptor-dependent AMPA and NMDA current regulation . Unlike risperidone or aripiprazole, it demonstrates a 60-fold higher affinity for 5-HT2A over D2 receptors, reducing risks of extrapyramidal symptoms (EPS) and metabolic side effects associated with histaminergic or muscarinic receptor binding .
Q. What clinical trial outcomes support lumateperone’s efficacy in bipolar depression and schizophrenia?
In Phase 3 trials (e.g., NCT03249376), lumateperone 42 mg (equivalent to 60 mg tosylate salt) significantly improved Montgomery-Asberg Depression Rating Scale (MADRS) scores in bipolar depression and demonstrated efficacy in schizophrenia through reductions in Positive and Negative Syndrome Scale (PANSS) scores. Trial designs were randomized, double-blind, and placebo-controlled, with 6-week treatment periods .
Q. What are the solubility and formulation considerations for preclinical studies using this compound?
this compound has a molecular weight of 565.7 g/mol (C₃₁H₃₆FN₃O₄S) and is soluble in DMSO at concentrations up to 10 mM. For in vivo studies, doses are typically administered orally in capsule form, with clinical equivalents adjusted for salt-to-base ratios (e.g., 60 mg tosylate = 42 mg active base) .
Q. How does lumateperone’s safety profile compare to other antipsychotics in terms of metabolic and neurological side effects?
Lumateperone shows negligible binding to H1 histaminergic and 5-HT2C receptors, minimizing weight gain and metabolic disturbances. Its low D2 receptor occupancy (~40%) correlates with reduced EPS risk, as demonstrated in long-term open-label studies .
Advanced Research Questions
Q. What analytical methods are recommended for assessing this compound purity and detecting impurities?
High-performance liquid chromatography (HPLC) and mass spectrometry are critical for identifying impurities such as Lumateperone Impurity 1 (CAS 313544-31-9) and N-Nitroso derivatives. Stability studies should account for storage conditions (-20°C) and degradation pathways .
Q. How can preclinical studies be designed to evaluate lumateperone’s dual modulation of dopamine and glutamate systems?
Use in vivo models (e.g., NMDA antagonist-induced hyperactivity in rodents) to assess glutamate modulation. Pair behavioral assays with ex vivo receptor occupancy studies (e.g., PET imaging for D2/5-HT2A binding) and electrophysiological recordings to quantify AMPA/NMDA current changes .
Q. How should researchers address contradictions in efficacy data between schizophrenia and bipolar depression trials?
Conduct meta-analyses stratified by diagnosis, adjusting for confounders like baseline symptom severity and comorbidities. Compare receptor occupancy levels across patient subgroups and utilize translational biomarkers (e.g., plasma prolactin for D2 activity) to clarify mechanism-outcome relationships .
Q. What experimental designs are optimal for studying lumateperone’s adjunctive use with mood stabilizers like lithium or valproate?
Employ pharmacokinetic (PK) interaction studies to assess CYP450 enzyme modulation. In clinical trials, use factorial designs to isolate lumateperone’s additive effects, with primary endpoints focusing on time to remission and secondary endpoints evaluating safety synergies .
Q. What methodologies are recommended for long-term safety monitoring in lumateperone-treated populations?
Leverage real-world evidence (RWE) databases and prospective registries to track metabolic parameters, EPS incidence, and cardiovascular outcomes. Combine electronic health records with patient-reported outcomes to capture rare adverse events .
Q. How can receptor occupancy studies inform dose optimization for novel indications (e.g., treatment-resistant depression)?
Conduct dose-ranging PET studies to correlate D2/5-HT2A occupancy with clinical response. For example, occupancy thresholds <40% for D2 (to minimize EPS) and >80% for 5-HT2A (to ensure efficacy) could guide dosing in off-label applications .
Q. Methodological Notes
- Data Sources : Prioritize peer-reviewed studies (e.g., European Neuropsychopharmacology, Expert Opinion on Pharmacotherapy) over vendor-supplied data .
- Statistical Rigor : Use mixed-effects models to account for inter-individual variability in clinical trials .
- Reproducibility : Adhere to guidelines for experimental reporting (e.g., detailed synthesis protocols, impurity characterization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
